molecular formula C14H8F2N2O B5406625 5-(2,6-difluorophenyl)-3-phenyl-1,2,4-oxadiazole

5-(2,6-difluorophenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5406625
M. Wt: 258.22 g/mol
InChI Key: YZUGWLDDAGOYAC-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-3-phenyl-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6-difluorophenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6-difluorobenzohydrazide with benzonitrile oxide. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to promote cyclization, leading to the formation of the desired oxadiazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and difluorophenyl groups.

    Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: In biological research, 5-(2,6-difluorophenyl)-3-phenyl-1,2,4-oxadiazole is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery.

Medicine: The compound’s potential therapeutic properties are explored in the development of new pharmaceuticals. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(2,6-difluorophenyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-(2,6-Dichlorophenyl)-3-phenyl-1,2,4-oxadiazole
  • 5-(2,4-Difluorophenyl)-3-phenyl-1,2,4-oxadiazole
  • 5-(2,6-Difluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Comparison: Compared to similar compounds, 5-(2,6-difluorophenyl)-3-phenyl-1,2,4-oxadiazole exhibits unique properties due to the presence of the difluorophenyl group. This group enhances the compound’s stability and reactivity, making it more suitable for certain applications. Additionally, the difluorophenyl group can influence the compound’s interaction with biological targets, potentially leading to improved therapeutic properties.

Properties

IUPAC Name

5-(2,6-difluorophenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O/c15-10-7-4-8-11(16)12(10)14-17-13(18-19-14)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUGWLDDAGOYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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